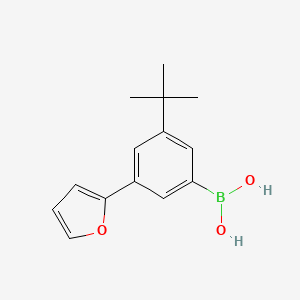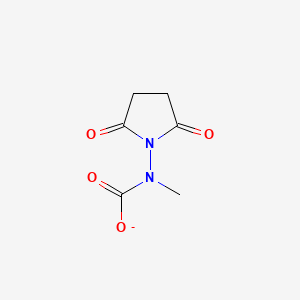
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that features a thiophene ring substituted with a tetrahydropyran moiety
準備方法
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives, including (5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)boronic acid, may involve large-scale condensation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
科学的研究の応用
(5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific electronic properties.
作用機序
The mechanism of action of (5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The thiophene ring can also participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
Thiophene-2-boronic acid: Lacks the tetrahydropyran moiety.
(5-Bromo-2-thienyl)boronic acid: Contains a bromine substituent instead of the tetrahydropyran group.
(2-Thienyl)boronic acid: A simpler thiophene derivative without additional substituents.
特性
分子式 |
C9H13BO3S |
|---|---|
分子量 |
212.08 g/mol |
IUPAC名 |
[5-(oxan-4-yl)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C9H13BO3S/c11-10(12)9-2-1-8(14-9)7-3-5-13-6-4-7/h1-2,7,11-12H,3-6H2 |
InChIキー |
RENQSVFEQJNFGH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(S1)C2CCOCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-[2-(4-Cyanophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid](/img/structure/B14073086.png)

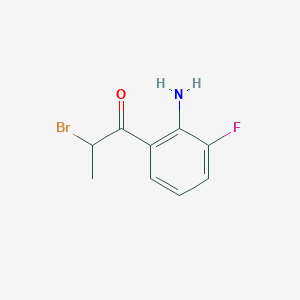
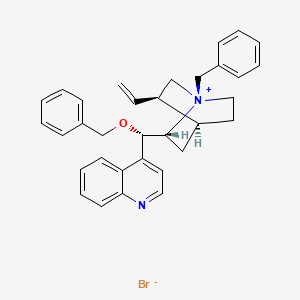
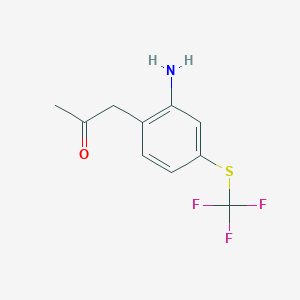
![6-Chloro-7-methyltetrazolo[1,5-b]pyridazine](/img/structure/B14073109.png)
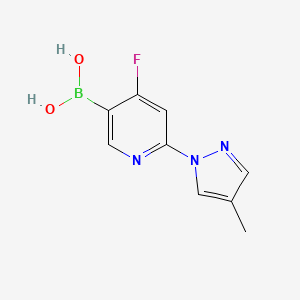
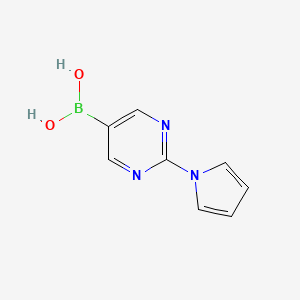
![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile](/img/structure/B14073121.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B14073124.png)
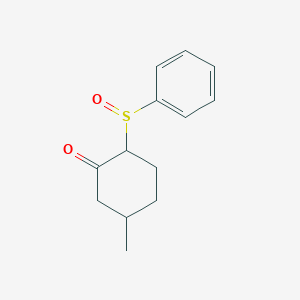
![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bromopalladium(1+);butylbenzene](/img/structure/B14073153.png)
